An In-depth Technical Guide to the Synthesis and Properties of Phenylglyoxylates
An In-depth Technical Guide to the Synthesis and Properties of Phenylglyoxylates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of phenylglyoxylates. Phenylglyoxylic acid and its esters are pivotal intermediates in organic synthesis and hold relevance in various biological processes, making them crucial molecules for study in chemical and pharmaceutical research. This document details key synthetic methodologies, presents quantitative data in a structured format, and visualizes important pathways and workflows to facilitate a deeper understanding of these compounds.
Core Properties of Phenylglyoxylic Acid and its Esters
Phenylglyoxylic acid is a colorless solid, while its common methyl and ethyl esters are typically liquids at room temperature.[1][2] These compounds are characterized by the presence of an α-keto ester or α-keto acid functional group attached to a phenyl ring, which dictates their chemical reactivity.
Table 1: Physical and Chemical Properties of Phenylglyoxylic Acid and its Esters
| Property | Phenylglyoxylic Acid | Methyl Phenylglyoxylate | Ethyl Phenylglyoxylate |
| Molecular Formula | C₈H₆O₃ | C₉H₈O₃ | C₁₀H₁₀O₃ |
| Molecular Weight | 150.13 g/mol [1] | 164.16 g/mol [3] | 178.19 g/mol [2][4] |
| Appearance | Colorless to light yellow solid[1][5] | Colorless to yellow liquid/solid | Clear, colorless to greenish liquid[2][6] |
| Melting Point | 64-66 °C[1] | May be solid or liquid at RT | N/A |
| Boiling Point | 163 °C at 15 mmHg[5] | 82-85 °C at 0.67 mbar[7], 136 °C at 12 mmHg[8] | 138-139 °C at 18 mmHg[2], 92 °C at 0.2 mbar[7] |
| Density | N/A | N/A | ~1.122 g/mL at 25 °C[2] |
| Refractive Index | N/A | N/A | 1.5135-1.5175 at 20 °C[6] |
| pKa | 2.15[1] | N/A | N/A |
| Solubility | Soluble in water[1] | N/A | N/A |
Table 2: Spectroscopic Data for Phenylglyoxylates
| Spectroscopic Data | Phenylglyoxylic Acid (in Water, pH 7.0) | Methyl Phenylglyoxylate | Ethyl Phenylglyoxylate (in CDCl₃) |
| ¹H NMR (ppm) | 7.62, 7.76, 7.96, 7.60, 7.97, 7.74, 7.59, 7.77[5] | N/A | Chemical shifts available in spectral databases.[4] |
| ¹³C NMR | Data available in spectral databases.[5] | N/A | N/A |
| FTIR | N/A | N/A | Data available in spectral databases.[9] |
| Mass Spec (GC-MS) | N/A | N/A | Data available in spectral databases.[10] |
Synthesis of Phenylglyoxylates
Several synthetic routes to phenylglyoxylates have been established, each with its own advantages and limitations. The choice of method often depends on the desired scale, available starting materials, and required purity.
Oxidation of Mandelic Acid and its Esters
A common and effective method for synthesizing phenylglyoxylic acid is the oxidation of mandelic acid.[1] This transformation can be achieved using various oxidizing agents. Similarly, phenylglyoxylate esters can be synthesized by the oxidation of the corresponding mandelic esters.[11]
Experimental Protocol: Oxidation of Mandelic Acid with Potassium Permanganate (B83412) [12]
-
A solution of mandelic acid in water is cooled to -2 to -4 °C.
-
Finely ground potassium permanganate is added portion-wise over 30 minutes, maintaining the temperature.
-
The mixture is stirred for 1.5 hours.
-
Excess permanganate is quenched with ethyl alcohol.
-
The manganese dioxide precipitate is removed by filtration.
-
The filtrate is evaporated to a smaller volume and acidified with concentrated sulfuric acid.
-
The resulting phenylglyoxylic acid is extracted with ether.
Experimental Protocol: Oxidation of Mandelic Esters with Ammonium (B1175870) Chlorochromate/Alumina (B75360) [11]
-
Mandelic acid is first esterified by heating with an alcohol in the presence of a catalyst (e.g., Fe₂(SO₄)₃·xH₂O).
-
The resulting mandelic ester is then oxidized using ammonium chlorochromate adsorbed on alumina in a suitable solvent.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered, and the filtrate is worked up to isolate the phenylglyoxylate ester.
Hydrolysis of Benzoyl Cyanide
Another established route involves the hydrolysis of benzoyl cyanide to form phenylglyoxylic acid, which can then be esterified.[1] A one-pot method for the synthesis of methyl benzoylformate from benzoyl cyanide has also been developed.[13]
Experimental Protocol: One-Pot Synthesis of Methyl Phenylglyoxylate from Benzoyl Cyanide [7][13]
-
Benzoyl cyanide, methanol, a catalyst (e.g., sodium chloride), and water are mixed in a reaction vessel.
-
Concentrated sulfuric acid is added dropwise while maintaining the temperature.
-
The mixture is heated (e.g., to 80 °C) for a specified period (e.g., 2 hours).
-
Post-reaction workup, including salt splitting and neutralization, is performed to obtain the crude methyl phenylglyoxylate.
-
The final product is purified by distillation.
Synthesis from Acetophenone (B1666503)
A multi-step synthesis starting from acetophenone has been reported for the preparation of methyl benzoylformate.[14]
Experimental Protocol: Synthesis of Methyl Phenylglyoxylate from Acetophenone [14]
-
Acetophenone is reacted with methyl nitrite (B80452) in the presence of hydrogen chloride to yield 2,2-dimethoxyacetophenone.
-
The 2,2-dimethoxyacetophenone is then subjected to chlorination or bromination in the presence of a catalyst such as 4-methyl-2,6-di-tert-butyl phenol.
-
A molecule of haloalkane is eliminated from the chlorinated or brominated intermediate to afford methyl benzoylformate.
-
The product is purified by reduced pressure distillation.
Grignard Reaction
Ethyl phenylglyoxylate can be prepared via a Grignard reaction between phenylmagnesium bromide and diethyl oxalate.[11]
Table 3: Comparison of Phenylglyoxylate Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents | Typical Yield | Notes |
| Oxidation of Mandelic Acid/Esters | Mandelic acid or its esters | Potassium permanganate[12], Ammonium chlorochromate/alumina[11] | 50-95% (for esters from mandelic esters)[11] | A common and reliable laboratory method. |
| Hydrolysis of Benzoyl Cyanide | Benzoyl cyanide | Sulfuric acid, water, alcohol[7][13] | 86.5-96% (for methyl ester)[7][8] | Can be performed as a one-pot synthesis. |
| From Acetophenone | Acetophenone | Methyl nitrite, HCl, Br₂ or Cl₂[14] | 90.2-92.7% (for methyl ester)[14] | A multi-step process. |
| Grignard Reaction | Phenylmagnesium bromide | Diethyl oxalate[11] | Moderate | A classic organometallic approach. |
| Co-oxidation | Methyl atropate | Oxidizing agent | 88% (for methyl ester)[15] | A less common method. |
Biological Significance and Applications
Phenylglyoxylic acid is a known metabolite of styrene (B11656), an industrial chemical used in the production of plastics and rubbers.[16][17] Exposure to styrene can be monitored by measuring the levels of mandelic and phenylglyoxylic acids in urine.[17]
Metabolic Pathway of Styrene
Styrene is metabolized in the liver by cytochrome P-450 enzymes, leading to the formation of styrene oxide.[16][18] This epoxide is then further metabolized through sequential oxidation to mandelic acid and finally to phenylglyoxylic acid before being excreted.[16][18]
References
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- 3. Methyl phenylglyoxalate | C9H8O3 | CID 84835 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl phenylglyoxylate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. DE2708189C2 - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]
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- 13. CN103408424A - Preparation method for synthesizing methyl benzoylformate by virtue of one-pot method - Google Patents [patents.google.com]
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- 15. prepchem.com [prepchem.com]
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- 18. Mandelate + Phenylglyoxylate - Organic Acids Profile (US BioTek) - Lab Results explained | HealthMatters.io [healthmatters.io]
